3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
Description
Chemical Structure and Properties 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride (CAS: 957120-24-0) is a boronic acid derivative featuring a phenyl ring substituted with chlorine and chlorocarbonyl (ClCO-) groups. The anhydride form arises from the dehydration of boronic acid, a common phenomenon in boronic acid chemistry due to their propensity to form cyclic trimeric anhydrides (boroxins) . The chlorocarbonyl group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the boron atom and influencing its reactivity in cross-coupling reactions.
Applications
This compound is primarily used in Suzuki-Miyaura couplings and other palladium-catalyzed reactions for synthesizing biaryl ketones or chalcones. Its chlorocarbonyl substituent can act as a reactive handle for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
CAS No. |
957120-24-0 |
|---|---|
Molecular Formula |
C7H5BCl2O3 |
Molecular Weight |
218.83 g/mol |
IUPAC Name |
(3-carbonochloridoyl-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H |
InChI Key |
DWAJCZOILZDBOB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3-chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride typically involves:
- Introduction of the boronic acid group onto a chlorinated aromatic ring.
- Conversion of the carboxylic acid or related functional group into the corresponding acid chloride or anhydride.
- Careful control of reaction conditions to maintain the integrity of sensitive groups such as boronic acid and chlorocarbonyl.
While direct literature on this exact compound’s preparation is limited, closely related chlorinated aromatic anhydrides and boronic acid derivatives provide a basis for understanding the preparation methods.
Preparation of Chlorinated Aromatic Anhydrides (Related Methodology)
A relevant preparation method for chlorinated aromatic anhydrides, which can inform the synthesis of the target compound, is described in patent CN104496951A. This involves:
- Reduction of nitrophthalic acid to aminophthalic acid using catalytic hydrogenation (Pd/C or Raney Ni catalyst) under hydrogen pressure at elevated temperatures (85–100°C).
- Diazotization of aminophthalic acid at low temperatures (3–5°C) using sodium nitrite and hydrochloric acid to form diazonium salts.
- Chlorination via Sandmeyer reaction , where the diazonium salt is reacted with cuprous chloride in hydrochloric acid at 0–5°C to introduce chlorine substituents.
- Neutralization and isolation of the chlorinated phthalic acid, followed by dehydration and purification under vacuum at 203–225°C to yield chlorophthalic anhydride with high purity (>98.7%) and yields around 73–85%.
This method demonstrates the use of diazotization and Sandmeyer chlorination to introduce chlorine atoms onto aromatic rings, which is a critical step in preparing chlorinated aromatic acid derivatives.
Specific Preparation Considerations for this compound
Given the molecular formula C7H3BCl2O2 and the presence of both boronic acid and chlorocarbonyl groups, the preparation likely involves:
- Starting from a chlorinated phenylboronic acid or its ester.
- Conversion of the boronic acid derivative to the acid chloride or anhydride form via chlorination reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
- Maintenance of anhydrous and inert atmosphere conditions to prevent hydrolysis or decomposition, as the compound is moisture-sensitive and reactive.
- Purification by recrystallization or vacuum distillation to achieve high purity suitable for research use.
Typical Reaction Conditions and Purification
| Step | Conditions | Notes |
|---|---|---|
| Boronic acid synthesis | From aryl halide via Miyaura borylation or direct substitution | Requires Pd-catalyst, base, and boron source |
| Chlorocarbonyl introduction | Reaction with SOCl2 or oxalyl chloride at 0–50°C under inert atmosphere | Moisture exclusion critical |
| Anhydride formation | Controlled heating under vacuum (200–225°C) | Prevents decomposition, ensures purity |
| Purification | Vacuum distillation, recrystallization | Achieves >98% purity |
Research Findings and Data
- The compound is a white powder with a molecular weight of 200.81 g/mol.
- It is used as a precursor in organic synthesis, particularly in cross-coupling reactions due to its boronic acid moiety.
- Handling requires strict moisture control and inert atmosphere due to sensitivity of chlorocarbonyl groups.
- Purity above 98% and yields in the range of 70–85% are achievable with optimized conditions similar to those used for chlorinated aromatic anhydrides.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Source/Notes |
|---|---|---|
| Starting material | Chlorinated phenylboronic acid | Commercially available or synthesized |
| Chlorination reagent | Thionyl chloride or oxalyl chloride | Anhydrous, inert atmosphere required |
| Reaction temperature | 0–50°C | Low temperature to avoid side reactions |
| Reaction time | 1–4 hours | Depends on reagent and scale |
| Purification temperature | 200–225°C (vacuum) | For anhydride formation and purification |
| Yield | 70–85% | Based on related chlorinated anhydrides |
| Purity | >98% | Confirmed by analytical methods |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid with aryl halides.
Scientific Research Applications
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs and their substituent effects are summarized below:
*Molecular weight calculated based on formula C₇H₃BCl₂O₃.
Electronic Effects
- Chlorocarbonyl (ClCO-) : Strong EWG, significantly enhances boron's electrophilicity, accelerating transmetalation in cross-couplings .
- Trifluoromethyl (CF3) : Moderate EWG; stabilizes intermediates but less reactive than ClCO- in aryl ketone synthesis .
- Methoxy (OMe) : Electron-donating group (EDG); reduces boron’s electrophilicity, requiring harsher reaction conditions .
Reactivity in Cross-Coupling Reactions
- This compound : Demonstrated high reactivity in palladium-catalyzed acylations. For example, analogous reactions with benzoic anhydride yield chalcones in 78% yield under mild conditions (PdCl₂, Na₂CO₃, H₂O/acetone) .
- 2-Chloro-5-(trifluoromethyl)phenylboronic Acid : Requires higher temperatures (e.g., 110°C) and strong bases (KHCO₃) for efficient coupling with acetic anhydride, achieving 85% yield .
- 5-Chloro-2-methoxyphenylboronic Acid : Lower reactivity due to EDG effects; often necessitates ligand-assisted catalysis or prolonged reaction times .
Stability and Handling
- Anhydride Formation: Most boronic acids, including the target compound, exist in equilibrium with their anhydride forms. For instance, TCI Chemicals notes that 3-Chloro-5-fluorophenylboronic acid contains "varying amounts of anhydride" .
- Storage : Compounds with strong EWGs (e.g., ClCO-) are hygroscopic and require inert atmosphere storage to prevent hydrolysis. In contrast, methoxy-substituted analogs are more stable under ambient conditions .
Research Findings and Case Studies
- Cross-Coupling with Anhydrides : A DFT study revealed that palladium-catalyzed couplings of phenylboronic acid with acetic anhydride proceed via cis-configured intermediates, with the acetate base bridging boron and palladium during transmetalation. This mechanism is likely conserved in the target compound’s reactions .
- Base Sensitivity : Na₂CO₃ promotes intermediate anhydride formation in benzoic acid couplings, which subsequently reacts with phenylboronic acid to yield ketones in 96% yield. This suggests that this compound may follow a similar pathway .
Biological Activity
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride (CAS 957120-24-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: CHBClO
- Molecular Weight: 205.86 g/mol
The presence of chlorocarbonyl and chloro groups in its structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition: Boronic acids can form reversible covalent bonds with serine residues in the active sites of serine proteases, affecting their catalytic activity.
- Protein Interaction: The compound may modulate protein-protein interactions, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that phenylboronic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing that certain compounds induced cell cycle arrest and apoptosis in cancer cells through caspase activation and modulation of p21 levels .
Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 18.5 | G2/M Phase Arrest, Caspase Activation |
| 3-Chloro-5-(chlorocarbonyl)phenylboronic acid | MV-4-11 (Leukemia) | TBD | TBD |
Note: TBD indicates that specific IC values for this compound are yet to be determined.
Enzyme Activity Modulation
The compound has also been investigated for its role in modulating enzyme activities. For example, it may serve as a useful reagent in biochemical assays aimed at studying enzyme kinetics or protein interactions .
Case Studies
- Study on Apoptosis Induction: A study demonstrated that phenylboronic acid derivatives could induce apoptosis in cancer cells by activating caspase pathways. The presence of specific substituents on the boronic acid moiety influenced the degree of apoptosis observed .
- Inhibition of Proteases: Research highlighted the use of boronic acids as inhibitors of proteolytic enzymes involved in cancer progression. The interaction between the boronic acid group and the active site serine residues was critical for inhibition.
Q & A
Q. How does the equilibrium between boronic acid and anhydride forms affect experimental reproducibility, and what methods mitigate this?
Boronic acids exist in equilibrium with their anhydrides due to dehydration, influenced by solvent, temperature, and substituents. This equilibrium complicates solubility measurements and purification. For example, phenylboronic acid forms micellar systems in solution, and heating in open vessels accelerates anhydride formation . To stabilize the acid form:
- Use polar aprotic solvents (e.g., DMSO) to suppress dehydration.
- Store under inert gas (N₂/Ar) at 0–6°C to minimize anhydride formation .
- Employ NMR (¹¹B) or titration to quantify acid/anhydride ratios before critical experiments .
Q. What purification strategies ensure high purity of 3-chloro-5-(chlorocarbonyl)phenylboronic acid?
- Recrystallization : Use water or ethanol-water mixtures, as anhydrides are less soluble in aqueous media .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate acid and anhydride forms.
- Lyophilization : Freeze-drying under vacuum preserves the acid form by avoiding thermal dehydration .
Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro and chlorocarbonyl groups enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the 3,5-substitution pattern may reduce coupling efficiency with bulky substrates. Compare with 4-carboxyphenylboronic acid, where the para-substituent improves solubility but reduces electronic activation .
Advanced Research Questions
Q. What mechanistic insights explain the palladium-catalyzed acylodeboronation of this compound with acetic anhydride?
DFT studies reveal two pathways for Pd-catalyzed coupling:
- Neutral Pd(0)L₂ cycle : Involves oxidative addition of acetic anhydride to Pd(0), followed by transmetalation with boronic acid. The rate-limiting step is phenyl transfer from boron to Pd, with acetate acting as a bridging ligand .
- Anionic [Pd(0)L₂X]⁻ cycle : Higher activity due to stronger coordination of electrophiles. KHCO₃ as a base optimizes yields (85%) by stabilizing intermediates . Key conditions: Toluene, 110°C, KHCO₃, and Pd-tetraethyl calixarene complexes .
Q. How can contradictory data on nitration regioselectivity be resolved?
Nitration in acetic anhydride favors ortho substitution due to complexation between the boronic acid and anhydride, activating the ring via a +I effect. Contrasting results in other media (e.g., H₂SO₄) arise from protonation of the boronic acid, shifting orientation to meta/para. Validate using ¹H NMR and X-ray crystallography to confirm products .
Q. What strategies optimize Suzuki-Miyaura coupling for sterically hindered derivatives?
- Ligand design : Bulky ligands (e.g., SPhos) prevent Pd aggregation and enhance turnover.
- Solvent effects : Dioxane/water mixtures improve solubility of anhydride forms.
- Microwave irradiation : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
